N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: is a complex organic compound that features a thiazole ring, a triazolopyridine moiety, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and a halogenated ketone.
Construction of the Triazolopyridine Moiety: This step involves the formation of the triazolopyridine ring system through a series of cyclization and condensation reactions.
Coupling of the Two Moieties: The thiazole and triazolopyridine moieties are then coupled using a suitable linker, such as a butanamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted thiazole or triazolopyridine derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of the thiazole and triazolopyridine moieties, which confer specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C14H15N5OS |
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Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C14H15N5OS/c1-10-9-21-14(15-10)16-13(20)7-4-6-12-18-17-11-5-2-3-8-19(11)12/h2-3,5,8-9H,4,6-7H2,1H3,(H,15,16,20) |
InChI Key |
FGYZFDVONPXQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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